molecular formula C15H29ClO2 B15219702 15-Chloropentadecanoic acid

15-Chloropentadecanoic acid

Cat. No.: B15219702
M. Wt: 276.84 g/mol
InChI Key: LTXSBXRSRAOCSA-UHFFFAOYSA-N
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Description

15-Chloropentadecanoic acid is a chlorinated fatty acid derivative of pentadecanoic acid It is characterized by the presence of a chlorine atom at the 15th carbon position of the pentadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Chloropentadecanoic acid can be synthesized through several methods. One common approach involves the chlorination of pentadecanoic acid. This process typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where pentadecanoic acid is reacted with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 15-Chloropentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed:

    15-Hydroxypentadecanoic Acid: Formed through reduction.

    15-Pentadecanone: Formed through oxidation.

Scientific Research Applications

15-Chloropentadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 15-Chloropentadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence membrane fluidity, and affect signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Pentadecanoic Acid: The non-chlorinated parent compound.

    15-Hydroxypentadecanoic Acid: A hydroxylated derivative.

    15-Bromopentadecanoic Acid: A brominated analog.

Uniqueness: 15-Chloropentadecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated and other halogenated counterparts. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C15H29ClO2

Molecular Weight

276.84 g/mol

IUPAC Name

15-chloropentadecanoic acid

InChI

InChI=1S/C15H29ClO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)

InChI Key

LTXSBXRSRAOCSA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCl)CCCCCCC(=O)O

Origin of Product

United States

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